VVZ-149
Description
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VVZ-149, VVZ 149, VVZ149 |
Origin of Product |
United States |
Chemical Synthesis and Structure Activity Relationship Sar of Vvz 149 and Analogues
Academic Methodologies in Compound Synthesis
The synthesis of compounds related to VVZ-149, particularly 4-aryl-1-aminoalkylpiperazine, a key intermediate in the discovery of multitarget analgesics, has been achieved through various academic methodologies. One approach involves the direct reaction of an aniline-type aryl compound with bis(2-chloroethyl)amine (B1207034) hydrochloride to yield the piperazine (B1678402) intermediate. mdpi.com A second method utilizes palladium-catalyzed coupling of aromatic halides with N-Boc-piperazine, followed by deprotection of the Boc group. mdpi.com Additionally, direct condensation of a 2-chloropyridine-type aryl group has been employed. mdpi.com These synthetic routes highlight the diverse chemical strategies applied in developing this class of compounds.
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis of this compound and its analogues has provided critical insights into the structural features influencing their biological activity, particularly their inhibitory potency. mdpi.compreprints.org
Key Structural Moieties and Their Influence on Target Affinity
This compound's pharmacological profile is defined by its ability to inhibit GlyT2, P2X3, and 5-HT2A receptors. The half-maximal inhibitory concentrations (IC50) for these targets are 0.86 µM for GlyT2, 0.87 µM for P2X3, and 1.3 µM for 5-HT2A. wikipedia.orgmdpi.commedchemexpress.compreprints.orgguidetopharmacology.orgmedchemexpress.commedchemexpress.cn These values indicate a potent affinity for all three targets.
The core structure of this compound belongs to the benzamide (B126) family. nih.govbmj.com While specific detailed SAR for each moiety of this compound is not extensively detailed in the provided search results, general trends for its analogues highlight the importance of certain structural elements. For instance, in piperazine analogues, the length of the linker group significantly impacts inhibitory activity, with ethyl linker derivatives generally demonstrating greater inhibition compared to their propyl linker counterparts. mdpi.compreprints.org
Exploration of Analogues and Derivatives (e.g., Piperazine, Piperidine, Aryl Groups)
Exploration of analogues and derivatives has been instrumental in refining the pharmacological properties of this compound-related compounds. Within the aryl ring series, 3-substituted phenyl analogues, such as compounds 20–22 and 36–38, consistently exhibited superior inhibitory activity when compared to the corresponding 4-substituted analogues (e.g., 23–25 and 39–41). mdpi.compreprints.org Notably, specific 3-chlorophenyl analogues, identified as compounds 21 and 37, demonstrated particularly strong inhibitory activity. mdpi.compreprints.org
The SAR findings for piperazine and aryl derivatives are summarized in the table below, illustrating the influence of structural modifications on inhibitory activity:
| Analog Series | Structural Modification | Influence on Inhibitory Activity | Reference |
| Piperazine | Ethyl linker derivatives | Generally greater inhibition compared to propyl linker derivatives | mdpi.compreprints.org |
| Aryl Ring | 3-substituted phenyl analogues | Superior inhibitory activity compared to 4-substituted analogues | mdpi.compreprints.org |
| Aryl Ring | 3-chlorophenyl analogues (21, 37) | Noted for superior inhibitory activity | mdpi.compreprints.org |
Further optimization efforts have led to the identification of promising multitarget analgesic candidates, such as Compound 29, which is derived from a novel scaffold inspired by the pharmacophores of opiranserin (B609760) and vilazodone. larvol.com
Computational Approaches in Molecular Design and Interaction
Computational methodologies, including molecular docking studies and molecular dynamics simulations, have been extensively employed to understand the molecular interactions and binding modes of GlyT2 inhibitors, a class to which this compound belongs. medchemexpress.comscholarsportal.infodntb.gov.uaresearchgate.netresearchgate.net
Molecular Docking Studies
Molecular docking studies have been crucial in elucidating the binding modes of known GlyT-1 and GlyT-2 inhibitors. These studies have identified key amino acid residues responsible for selective ligand binding within the S1 site of GlyT-2. Specifically, Ser479 and Thr582 in GlyT-2 (corresponding to Gly373 and Leu476 in GlyT-1) are indicated as primary determinants for selective ligand recognition. dntb.gov.uaresearchgate.netresearchgate.net Additionally, a pocket within the S2 site, situated between transmembrane helices 3 (TM3) and 10 (TM10), has been suggested to play an important role in ligand binding. dntb.gov.uaresearchgate.netresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations, often coupled with MM-GBSA free energy calculations, have provided dynamic insights into the interactions between GlyT-2 and its inhibitors. dntb.gov.uaresearchgate.netresearchgate.net These simulations allow for the modeling of protein-ligand complexes in different conformational states, derived from crystal structures of related transporters. dntb.gov.uaresearchgate.net For instance, MD simulations of the GlyT2 protein complex revealed that even when the Na1 site was initially occupied by water, extracellular sodium ions spontaneously bound to this site in a significant number of replicate simulations, remaining occupied for a substantial duration. biorxiv.org This highlights the dynamic nature of ion binding within the transporter and its potential influence on inhibitor interaction.
This compound, also known by its International Nonproprietary Name (INN) Opiranserin, is a novel chemical compound that has garnered significant attention as a multitarget analgesic. Developed primarily for the management of postoperative pain, this compound exhibits a unique pharmacological profile by selectively modulating several key pathways involved in pain perception and transmission. medkoo.comwikipedia.orgguidetopharmacology.orgpreprints.orgmedchemexpress.comvivozon.com
Molecular Pharmacology and Mechanism of Action of Vvz 149
Elucidation of Primary Molecular Targets
Research has identified three primary molecular targets for VVZ-149, through which it exerts its effects. The compound acts as an antagonist at two receptor sites and as an inhibitor of a key neurotransmitter transporter. medchemexpress.comcancer.govwikipedia.org This multi-faceted interaction underpins its unique pharmacological profile.
This compound functions as an antagonist of the Glycine (B1666218) Transporter Type 2 (GlyT2). cancer.govclinconnect.io GlyT2 is a plasma membrane transporter responsible for the re-uptake of glycine from the synaptic cleft, primarily in the spinal cord. cancer.govnih.gov By blocking GlyT2, this compound prevents this re-uptake, leading to an increased concentration of glycine in the synapse. cancer.gov This elevation of synaptic glycine potentiates inhibitory signaling, which helps to suppress the transmission of pain signals to the brain. cancer.govclinconnect.ioclinicaltrials.gov The half-maximal inhibitory concentration (IC50) of this compound for GlyT2 is reported to be 0.86 μM. medchemexpress.comwikipedia.org
The third primary target of this compound is the Purine (B94841) Receptor P2X3. wikipedia.orgmdpi.com It demonstrates antagonistic activity at this receptor, which is an ATP-gated ion channel found on sensory neurons that plays a role in nociceptive signaling. mdpi.com The IC50 for this compound's activity on the rat P2X3 receptor is 0.87 μM. medchemexpress.commedchemexpress.comwikipedia.org
| Target | Type of Action | IC50 Value (μM) |
| Glycine Transporter Type 2 (GlyT2) | Antagonist / Blocker | 0.86 medchemexpress.comwikipedia.orgmdpi.com |
| Serotonin (B10506) Receptor 2A (5-HT2A) | Antagonist | 1.3 medchemexpress.comwikipedia.org |
| Purine Receptor P2X3 | Antagonist | 0.87 medchemexpress.commedchemexpress.comwikipedia.orgmdpi.com |
Synergistic Multi-Target Engagement Hypothesis
The therapeutic action of this compound is believed to stem from the simultaneous engagement of its three primary molecular targets. vivozon.comresearchgate.net This multi-target approach is hypothesized to produce a synergistic analgesic effect, being more effective than targeting any single pathway alone. vivozon.comresearchgate.net By concurrently inhibiting GlyT2, 5-HT2A, and P2X3, this compound modulates pain signaling at both the central and peripheral nervous system levels. vivozon.com The simultaneous inhibition of these targets in the spinal cord, a crucial area for pain signal regulation, is thought to be particularly important for its efficacy. vivozon.com
Neurobiological Underpinnings of this compound Action
The neurobiological effects of this compound are a direct consequence of its molecular interactions, particularly within the spinal cord.
A key mechanism of this compound is the enhancement of spinal glycinergic neurotransmission. nih.gov The spinal cord's dorsal horn is a critical site for processing sensory information, including pain signals. nih.gov Inhibitory interneurons in this region use glycine to "gate" or control the intensity of pain signals relayed to the brain. nih.gov Impaired glycinergic signaling is associated with pathological pain states. nih.gov By blocking GlyT2, this compound increases the availability of glycine in the synapses of the spinal cord. clinconnect.ioresearchgate.net This augmented glycinergic tone enhances the inhibitory control over nociceptive signaling, effectively reducing the transmission of pain signals. cancer.govnih.gov
Modulation of Spinal Glycinergic Neurotransmission
Role of Glycine in Inhibitory Synaptic Transmission
Glycine is a primary inhibitory neurotransmitter, particularly in the spinal cord and brainstem, where it plays a crucial role in balancing the excitatory activity of glutamatergic pathways. portlandpress.comnih.gov Glycinergic neurons control the flow of sensory and motor information. nih.gov This inhibition is mediated by glycine receptors, which are ligand-gated chloride channels. mdpi.com Upon activation by glycine, these channels open, allowing chloride ions to flow into the neuron. In mature neurons, this influx of negatively charged ions leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential and thus inhibiting neurotransmission. mdpi.com
The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters. GlyT2 is a key protein expressed on presynaptic glycinergic neurons in the spinal cord that is responsible for the re-uptake of glycine from the synapse back into the neuron. cancer.govportlandpress.com This re-uptake process terminates the inhibitory signal. Chronic pain states are often associated with reduced or impaired glycinergic function in the dorsal horn of the spinal cord. portlandpress.comdntb.gov.ua
This compound acts as an inhibitor of GlyT2. cancer.govnih.gov By blocking this transporter, this compound prevents the re-uptake of glycine from the synaptic cleft. cancer.gov This leads to an increased concentration of glycine available to act on postsynaptic receptors, thereby potentiating and prolonging glycine-mediated inhibitory signaling. cancer.govclinconnect.io
Impact on Nociceptive Signaling Pathways
The potentiation of glycinergic inhibition in the spinal cord has a direct impact on nociceptive (pain) signaling pathways. The dorsal horn of the spinal cord is a critical relay center where sensory information from the periphery is processed before being transmitted to the brain. portlandpress.com By enhancing the inhibitory tone in this region, this compound effectively dampens the transmission of pain signals. cancer.govclinconnect.io
This mechanism blunts central nociceptive signaling, suppressing the firing of neurons that carry pain signals to higher brain centers. medchemexpress.com The result is a reduction in the perception of pain, an effect that has been observed in various preclinical models of neuropathic and inflammatory pain. nih.govdntb.gov.ua
Regulation of Serotonergic Pain Pathways
In addition to its effects on the glycinergic system, this compound also modulates pain through the serotonergic system by acting as an antagonist of the 5HT2A receptor. cancer.govresearchgate.net
Descending Serotonergic Facilitatory Modulation
The brain exerts control over spinal cord pain processing through descending pathways, which can be either inhibitory or facilitatory. While the descending serotonergic system is often associated with pain inhibition, under certain conditions, particularly in chronic pain states, it can switch to a facilitatory, or pro-nociceptive, role. nih.govnih.gov This pain facilitation is mediated, in part, by the activation of 5HT2A receptors in the spinal cord. nih.govnih.govmaastrichtuniversity.nl
By blocking 5HT2A receptors, this compound is believed to decrease this descending serotonergic facilitatory modulation on pain transmission. clinconnect.io This action prevents the amplification of pain signals at the spinal level that would otherwise be promoted by this descending pathway.
Peripheral Nociceptor Activation
The 5HT2A receptor is also expressed on peripheral sensory neurons (nociceptors). biorxiv.org Serotonin released in the periphery, for instance at a site of tissue injury, can act on these receptors to sensitize nociceptors, lowering their activation threshold and contributing to pain. The antagonism of 5HT2A receptors by this compound in the periphery reduces this nociceptor activation, thereby addressing a primary source of pain signals. clinconnect.io
Interaction with P2X3 Receptors in Peripheral Sensory Neurons
This compound also functions as an antagonist of the P2X3 receptor. researchgate.netmedchemexpress.comwikipedia.org P2X3 receptors are ATP-gated ion channels that are highly and selectively expressed on nociceptive sensory neurons. nih.govjneurosci.org Adenosine triphosphate (ATP) is released from various cells in response to tissue injury or inflammation and acts as a key pain mediator in the periphery. nih.govwikipedia.org
Differentiation from Traditional Analgesics
The mechanism of action of this compound is fundamentally different from that of traditional analgesics like opioids and non-steroidal anti-inflammatory drugs (NSAIDs). bmj.com
Opioids: These drugs, such as morphine, produce analgesia by acting on opioid receptors (mu, delta, kappa) located in the central and peripheral nervous systems. This compound's analgesic effect is not based on an opioid mechanism and is not blocked by the opioid-receptor antagonist naloxone. bmj.com This distinction is significant, as it suggests this compound may lack the side effects commonly associated with opioids.
NSAIDs: These agents, like ibuprofen and aspirin, primarily work by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins that mediate inflammation and pain. In vitro assays have shown that this compound does not inhibit COX activity. bmj.com
This compound represents a novel class of analgesic that targets three distinct molecular pathways involved in pain transmission: potentiation of spinal inhibitory neurotransmission (GlyT2), reduction of descending pain facilitation and peripheral sensitization (5HT2A), and blockade of peripheral nociceptor activation by ATP (P2X3). vivozon.comdntb.gov.ua
Interactive Data Table: Comparison of Analgesic Mechanisms
This table provides a comparative overview of the primary mechanisms of action for this compound, opioids, and NSAIDs.
| Drug Class | Primary Molecular Target(s) | Primary Mechanism of Action |
| This compound | GlyT2, 5HT2A, P2X3 | Multi-target modulation: Enhances spinal inhibition, reduces descending facilitation, and blocks peripheral nociceptor activation. |
| Opioids | Opioid Receptors (μ, δ, κ) | Activation of central and peripheral opioid receptors, leading to inhibition of nociceptive pathways. |
| NSAIDs | Cyclooxygenase (COX) Enzymes | Inhibition of COX-1 and COX-2, reducing the synthesis of inflammatory prostaglandins. |
| Test | Finding | Implication |
|---|---|---|
| Naloxone Challenge | Analgesic effect of this compound was not blocked by the opioid antagonist naloxone in a formalin model. bmj.com | The mechanism of action is independent of opioid receptors. |
Lack of Cyclooxygenase Activity Inhibition
In addition to its independence from the opioid system, this compound does not function through the inhibition of cyclooxygenase (COX) enzymes. bmj.com The COX enzymes (COX-1 and COX-2) are the primary targets for NSAIDs like ibuprofen and aspirin. These drugs reduce pain and inflammation by blocking COX enzymes from producing prostaglandins. However, in vitro assays have confirmed that this compound does not inhibit cyclooxygenase activity. bmj.com This lack of COX inhibition places this compound in a separate class from NSAIDs, suggesting it is free from the gastrointestinal and cardiovascular risks often associated with long-term NSAID use. bmj.com The evidence firmly establishes this compound as a non-opioid, non-NSAID analgesic candidate. medchemexpress.combmj.com
| Assay Type | Result | Conclusion |
|---|---|---|
| In Vitro Assay | This compound did not inhibit cyclooxygenase activity. bmj.com | The analgesic mechanism is not based on NSAID-like COX inhibition. |
Compound Reference Table
| Compound Name | Alternate Names/Designations |
|---|---|
| This compound | Opiranserin (B609760) |
| Naloxone | - |
| Morphine | - |
| Ibuprofen | - |
| Aspirin | - |
Preclinical Efficacy Studies of Vvz 149 in Pain Models
In Vivo Pharmacological Characterization
Extensive in vivo pharmacological characterization of VVZ-149 has established a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship. wikipedia.org Consistent and reproducible plasma exposure levels for efficacy have been confirmed across different animal models of pain. wikipedia.org
Postoperative Pain Models (e.g., Rat Models of Laparoscopic Colorectal Surgery Pain)
This compound has exhibited dose-dependent analgesic effects in rat models of postoperative pain. nih.govnih.gov Notably, its efficacy in these models has been shown to be comparable to that of morphine in well-controlled animal studies. nih.govnih.govwikipedia.org The relevance of this compound in postoperative pain management has been particularly explored in rat models simulating pain following laparoscopic colorectal surgery. nih.govnih.govguidetopharmacology.orgciteab.com
Nociceptive and Inflammatory Pain Models
This compound has demonstrated dose-dependent analgesic effects in models of nociceptive and inflammatory pain, with its efficacy being comparable to morphine in these contexts. nih.govnih.govwikipedia.org
The formalin test is a widely utilized experimental model for assessing the efficacy of potential analgesic candidates, as it induces a biphasic pain response: an initial acute pain phase (first phase) followed by a prolonged inflammatory pain phase (second phase). This biphasic response allows for the evaluation of compounds targeting both nociceptive and persistent inflammatory pain mechanisms. naver.com
In the formalin test, this compound (referred to as Compound 29 in some studies) demonstrated high potency. It showed a concentration-dependent effect in the first phase of the formalin test and an effective dose 50% (ED50) of 0.78 mg/kg in the second phase. mims.com
Table 1: Efficacy of this compound in Formalin-Induced Pain Model
| Pain Phase | Efficacy Metric | Value (this compound) |
| First Phase | Effect | Concentration-dependent |
| Second Phase | ED50 | 0.78 mg/kg mims.com |
Neuropathic Pain Models
This compound has consistently shown dose-dependent antiallodynic effects in various neuropathic pain models. nih.govnih.gov The effective plasma exposure levels of this compound have been confirmed in these models. wikipedia.org
The Spinal Nerve Ligation (SNL) model involves the surgical ligation of the L5 or L6 spinal nerve in rats, leading to the development of chronic neuropathic pain symptoms, including allodynia and hyperalgesia. naver.com Behavioral assessments, typically performed 14 days post-surgery, quantify pain responses and mechanical allodynia using Von Frey filaments. naver.com
In the SNL model, oral administration of this compound (Opiranserin) at 80 mg/kg reduced mechanical allodynia. researchgate.net Furthermore, intraperitoneal administration of this compound (Compound 29) at doses of 50 mg/kg and 100 mg/kg demonstrated dose-dependent analgesic activity, evidenced by an increase in the paw withdrawal threshold. naver.commims.com The peak analgesic effect was observed approximately 3 hours post-administration. naver.com
Table 2: Antinociceptive Effect of this compound in SNL Model Rats
| Dose (this compound, i.p.) | Time to Peak Effect | Maximum Possible Effect (MPE) naver.commims.com |
| 50 mg/kg | 3 hours | 24% |
| 100 mg/kg | 3 hours | 45% |
Mechanical allodynia, a common symptom of neuropathic pain, is characterized by pain in response to a non-noxious mechanical stimulus. This compound (Opiranserin), administered subcutaneously at 25 mg/kg, effectively reduced mechanical allodynia and associated pain behaviors. researchgate.net Its efficacy in reducing mechanical allodynia was comparable to that observed with 3 mg/kg of morphine. researchgate.net
Table 3: Comparison of this compound and Morphine in Reducing Mechanical Allodynia
| Compound | Dose (s.c.) | Effect on Mechanical Allodynia researchgate.net |
| This compound | 25 mg/kg | Effective reduction, comparable to morphine |
| Morphine | 3 mg/kg | Effective reduction |
Anti-Itching Effects in Serotonin-Induced Models
Beyond its analgesic properties, this compound has also exhibited anti-itching effects. Studies have shown that this compound is effective in mitigating itching in serotonin-induced itching models. pharma-iq.comclinicalleader.comglobenewswire.comprnewswire.comappliedclinicaltrialsonline.com
Dose-Dependency and Comparative Efficacy in Animal Models
Various in vivo pharmacological studies have consistently shown dose-dependent analgesic or anti-allodynic effects of this compound in rat models of postoperative pain, formalin-induced nociceptive/inflammatory pain, and neuropathic pain. bmj.comkddf.orgpreprints.org The compound demonstrates a clear dose-dependency in these animal studies. kddf.org
This compound has demonstrated comparable efficacy to established analgesics such as morphine and gabapentin (B195806) in well-controlled animal studies. globenewswire.combmj.commedchemexpress.comkddf.orgclinconnect.iogoogle.combiorxiv.org
In the formalin-induced pain model, this compound (Opiranserin) administered subcutaneously at 25 mg/kg effectively reduced mechanical allodynia and pain-related behaviors, showing efficacy comparable to 3 mg/kg of morphine. medchemexpress.com Further studies with related dual antagonists (VVZ-2471 and VVZ-2868) in the formalin-induced pain model demonstrated comparable efficacy to morphine at 50 mg/kg. biorxiv.org
In the spinal nerve ligation (SNL) model, the efficacy of related dual antagonists (VVZ-2471 and VVZ-2868) at 20 mg/kg was comparable to that of gabapentin at 65 mg/kg, with effects lasting for 120 minutes following administration. biorxiv.org
Table 1: Comparative Efficacy of this compound (or related compounds) in Preclinical Pain Models
| Analgesic Compound | Dose (mg/kg) | Model | Comparison Compound | Dose (mg/kg) | Efficacy Observation | Source |
| This compound | 25 (s.c.) | Formalin-induced pain | Morphine | 3 | Comparable reduction in mechanical allodynia and pain-related behaviors | medchemexpress.com |
| VVZ-2471/VVZ-2868 | 50 | Formalin-induced pain | Morphine | 50 | Comparable anti-nociceptive effects | biorxiv.org |
| This compound | - | Various pain models | Morphine / Gabapentin | - | Comparable dose-dependent pain relief and anti-allodynic effect | google.com |
| VVZ-2471/VVZ-2868 | 20 | SNL model | Gabapentin | 65 | Comparable anti-allodynic efficacy, lasting 120 minutes | biorxiv.org |
Pharmacodynamic Relationships in Preclinical Studies
Preclinical studies have established a proven pharmacokinetic/pharmacodynamic (PK/PD) relationship for this compound. kddf.org
Repetitive and consistent plasma exposure levels of this compound for efficacy have been confirmed across various animal models, including those for neuropathic pain, formalin-induced pain, and postoperative pain. kddf.org Plasma exposure to this compound and its active metabolite, VVZ-368, has been shown to increase in a dose-proportional manner. nih.gov Simulations of various dosing regimens have indicated that a loading dose followed by a maintenance dose could be an optimal strategy to achieve the effective concentrations derived from animal studies in models of neuropathic or inflammatory pain. nih.gov
Pharmacometabolism and Active Metabolite Characterization
Identification of VVZ-368 as an Active Metabolite
Pharmacokinetic analyses of VVZ-149 in humans have consistently identified VVZ-368 as a significant metabolite. nih.govresearchgate.net Studies involving the administration of this compound have shown the presence of both the parent compound and VVZ-368 in plasma samples. nih.govresearchgate.net The characterization of VVZ-368 as an active metabolite stems from preclinical evaluations in animal models that indicated its contribution to the observed analgesic effects. nih.govresearchgate.net
Contribution of VVZ-368 to Sustained Pharmacological Activity
The combined plasma exposure to both this compound and VVZ-368 is considered to be responsible for the therapeutic efficacy. nih.gov This is supported by the fact that the effective concentrations estimated from preclinical animal models of neuropathic and inflammatory pain are based on the combined levels of both the parent drug and its active metabolite. nih.govresearchgate.net
| Compound | Accumulation in Plasma | Fold Increase in Concentration (after 5th and 6th doses) | Contribution to Efficacy |
|---|---|---|---|
| This compound | No | N/A | Initial pharmacological activity |
| VVZ-368 | Yes | 1.23 to 2.49 | Sustained pharmacological activity |
Preclinical Assessment of Metabolite Activity and Metabolic Pathways
The precise metabolic pathways involved in the conversion of this compound to VVZ-368 have not been extensively elucidated in the public domain. However, drug metabolism is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver. It is highly probable that one or more CYP isoforms are responsible for the biotransformation of this compound. Further in vitro studies using human liver microsomes and specific CYP inhibitors would be necessary to identify the exact enzymes involved in this metabolic conversion. Such studies are crucial for predicting potential drug-drug interactions and understanding inter-individual variability in response to this compound.
| Area of Assessment | Key Findings/Inferences |
|---|---|
| Metabolite Activity | VVZ-368 is an active metabolite contributing to the overall analgesic effect of this compound. Efficacy in animal models is based on the combined concentration of this compound and VVZ-368. |
| Metabolic Pathways | The specific enzymatic pathways are not yet fully characterized. It is hypothesized that cytochrome P450 enzymes are involved in the metabolism of this compound to VVZ-368. |
Advanced Research Methodologies and Future Directions
Theoretical Frameworks in Polypharmacology
Principles of Multi-Target Drug Design for Complex Conditions
Multi-target drug design is an increasingly recognized strategy in drug discovery, particularly for complex diseases such as pain, which involve intricate interactions across multiple biological pathways mdpi.comvivozon.com. Unlike traditional single-target drugs that aim to modulate a specific gene or protein, multi-target agents are designed to simultaneously interact with several molecular targets. This approach is predicated on the understanding that many diseases arise from a network of dysfunctional interactions rather than a single aberrant pathway, thereby necessitating a broader therapeutic intervention mdpi.comvivozon.com. The rationale behind multi-target drug design includes the potential for enhanced therapeutic efficacy, reduced side effects through synergistic or additive actions, and the ability to overcome drug resistance mdpi.comnih.gov.
VVZ-149 exemplifies this principle by acting as a dual antagonist of Glycine (B1666218) Transporter 2 (GlyT2) and Serotonin (B10506) Receptor 2A (5-HT2A), alongside antagonistic activity at the purine (B94841) receptor P2X3 mdpi.compatsnap.commedchemexpress.comwikipedia.orgnih.govnih.govclinconnect.iopreprints.orgresearchgate.netnih.gov.
Glycine Transporter 2 (GlyT2) Blockade: GlyT2 is crucial for the reuptake of glycine, an inhibitory neurotransmitter, in the spinal cord. By blocking GlyT2, this compound increases the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory synaptic transmission and reducing pain signals ascending to the brain vivozon.comnih.govclinconnect.iokddf.org. The half-maximal inhibitory concentration (IC50) for GlyT2 is reported as 0.86 µM mdpi.commedchemexpress.comwikipedia.orgpreprints.org.
Serotonin Receptor 2A (5-HT2A) Antagonism: The 5-HT2A receptor is involved in descending serotonergic facilitatory modulation of pain transmission and nociceptor activation in peripheral nerves, which are significant contributors to post-surgical pain vivozon.comnih.govclinconnect.iokddf.org. Antagonism of 5-HT2A by this compound helps to decrease this facilitatory modulation. The IC50 for 5-HT2A is 1.3 µM mdpi.commedchemexpress.comwikipedia.orgpreprints.org.
Purine Receptor P2X3 Antagonism: this compound also demonstrates antagonistic activity at the P2X3 receptor, with an IC50 of 0.87 µM mdpi.commedchemexpress.comwikipedia.orgpreprints.org. P2X3 receptors are associated with nociceptive signaling in peripheral sensory neurons, further contributing to this compound's analgesic profile mdpi.com.
This multi-target profile allows this compound to exert analgesic effects on both the central and peripheral nervous systems, with a synergistic effect achieved by simultaneously inhibiting these targets in the spinal cord, a key area for pain signal regulation vivozon.comvivozon.com. The development of this compound through approaches such as phenotypic screening and a "bait-target approach" highlights methodologies aimed at identifying multi-target combinations that amplify therapeutic efficacy through synergistic or additive mechanisms vivozon.com.
Table 1: this compound's Inhibitory Concentrations (IC50) for Key Targets
| Target | IC50 (µM) | Reference |
| Glycine Transporter 2 (GlyT2) | 0.86 | mdpi.commedchemexpress.comwikipedia.orgpreprints.org |
| Purine Receptor P2X3 | 0.87 | mdpi.commedchemexpress.comwikipedia.orgpreprints.org |
| Serotonin Receptor 2A (5-HT2A) | 1.3 | mdpi.commedchemexpress.comwikipedia.orgpreprints.org |
Development of Analytical Methodologies for Research Applications
The comprehensive characterization of novel chemical compounds like this compound necessitates the development and application of highly sensitive and accurate analytical methodologies. These methods are crucial for understanding pharmacokinetic profiles, drug-target interactions, and for quantifying the compound in biological matrices during preclinical and clinical research phases.
High-Sensitivity Quantification Methods (e.g., LC-ESI-MS/MS)
Among the advanced analytical techniques, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) stands out for its high sensitivity, selectivity, and speed in quantifying chemical compounds in complex biological samples mdpi.comekb.egrsc.org. This method involves separating compounds using liquid chromatography, followed by ionization via electrospray ionization (ESI), and subsequent detection and quantification using tandem mass spectrometry (MS/MS).
In the context of this compound and related compounds, LC-ESI-MS/MS has been employed for the quantification of GlyT2 inhibitors in competitive binding experiments, demonstrating its utility in assessing ligand affinities nih.gov. The technique allows for reliable and effective screening of compound libraries, enabling the identification of ligands with high affinities in the low micromolar to sub-micromolar range nih.gov. While specific detailed parameters for this compound's quantification using LC-ESI-MS/MS were not extensively detailed in the provided information, the general application of this method for GlyT2 inhibitors underscores its importance for precise measurement in research applications.
Exploration of this compound's Potential in Other CNS-Related Conditions
While this compound is primarily developed as an analgesic for postoperative, chronic, and neuropathic pain, its multi-target mechanism of action, particularly its modulation of GlyT2 and 5-HT2A receptors, suggests potential theoretical implications for other Central Nervous System (CNS)-related conditions vivozon.commdpi.compatsnap.commedchemexpress.comwikipedia.orgnih.govclinconnect.ioresearchgate.netnih.govkddf.orgclinconnect.ioveeva.com. The targets of this compound are integral to various neurological and psychiatric functions beyond pain processing.
Theoretical Implications for Neurological and Psychiatric Disorders
The involvement of glycine transporters and serotonin receptors in broader CNS functions provides a theoretical basis for exploring this compound's relevance in other neurological and psychiatric disorders.
Glycine Transporters (GlyT1 and GlyT2): Glycine, regulated by these transporters, plays a critical role as an inhibitory neurotransmitter. Dysregulation of glycine signaling has been implicated in various CNS disorders. For instance, GlyT1 inhibitors are under investigation for cognitive impairment associated with schizophrenia and Alzheimer's disease nih.gov. While this compound specifically targets GlyT2, the broader interest in glycine transporters as drug targets for conditions like schizophrenia and neuropathic pain highlights the theoretical relevance of modulating this system nih.gov.
Serotonin 5-HT2A Receptors: Serotonin pathways are extensively involved in mood regulation, cognition, and perception. Modulation of 5-HT2A receptors has implications for a range of psychiatric conditions. Although this compound's primary application is pain, its action on 5-HT2A could theoretically influence aspects of mood and anxiety, which are often comorbid with chronic pain mdpi.com. Clinical trial exclusion criteria for unstable psychiatric conditions, while allowing stable antidepressant/anxiety medication use, indirectly acknowledge the interplay between pain and psychiatric states clinconnect.ioclinconnect.iobmj.com.
Affective Component of Pain: Research has indicated that this compound may specifically benefit patients experiencing a significant "affective component" of pain, characterized by preoperative negative affect such as anxiety, depression, and pain catastrophizing researchgate.netnih.govresearchgate.net. In these patient subgroups, this compound demonstrated reduced pain intensity and opioid consumption, suggesting a theoretical impact on the emotional and psychological dimensions of pain, which often overlap with psychiatric disorder symptoms researchgate.netnih.govresearchgate.net.
Broader CNS Pipeline: The developer of this compound, Vivozon, is actively diversifying its pipeline to include innovative CNS drugs, focusing on multi-target combinations for conditions such as chronic pain, substance use disorders, schizophrenia, depression, and neurodegenerative diseases vivozon.com. While these are distinct compounds (e.g., VVZ-2471, VVZ-N2-1, VVZ-N3, VVZ-N4, VVZ-E2), their development based on similar multi-target principles and targeting CNS diseases suggests that the underlying mechanisms modulated by this compound could theoretically extend to these broader therapeutic areas, warranting further research into the specific roles of GlyT2, 5-HT2A, and P2X3 in these complex disorders.
Q & A
Q. What is the proposed dual mechanism of action of VVZ-149 in pain management, and how is it experimentally validated?
this compound acts as a dual antagonist of glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A). GlyT2 inhibition increases spinal glycine levels, enhancing inhibitory neurotransmission to reduce pain signaling . 5HT2A antagonism attenuates descending serotonergic facilitation of pain transmission. Preclinical validation involves:
Q. How do randomized controlled trials (RCTs) for this compound address postoperative pain in colorectal surgery patients?
Phase 2/3 trials employ:
- Design : Multicenter, double-blind, placebo-controlled RCTs with 2:1 randomization (this compound + hydromorphone PCA vs. hydromorphone PCA alone) .
- Primary endpoint : Summed pain intensity difference over 8 hours (SPID-8) post-dose .
- Secondary endpoints : Opioid consumption, adverse events (sedation, nausea), and patient satisfaction .
- Population : Adults undergoing laparoscopic colorectal surgery, excluding those with pre-existing chronic pain or opioid tolerance .
Q. What preclinical evidence supports this compound’s efficacy compared to morphine?
Animal studies demonstrate:
Q. What safety considerations are prioritized in early-phase this compound trials?
Phase 1 studies in healthy volunteers highlight:
- Tolerability : No clinically significant adverse events at therapeutic plasma concentrations (up to 3,261 ng/mL) .
- Common side effects : Transient mild nausea, dizziness, and sedation .
- PK/PD monitoring : Plasma concentrations of this compound and its active metabolite (VVZ-368) are tracked to avoid toxicity .
Advanced Research Questions
Q. How can population pharmacokinetic (PK) modeling optimize dosing regimens for this compound?
- Model development : A 3-compartment model (this compound central/peripheral, VVZ-368 central) using NONMEM software, validated via bootstrapping and visual predictive checks .
- Key parameters : Clearance (CL) influenced by creatinine clearance, volume of distribution (Vd), and metabolic conversion to VVZ-368 .
- Dosing strategy : Loading dose (2.6 mg/kg/h for 0.5 hours) followed by maintenance (0.9 mg/kg/h) achieves therapeutic plasma concentrations (600–1,900 ng/mL) .
Q. What methodologies ensure blinding integrity in this compound trials, and how is success assessed?
- Quadruple blinding : Participants, care providers, investigators, and outcome assessors are blinded .
- Post-trial assessments : Surveys evaluate participants’ and investigators’ perceptions of treatment allocation to detect unintentional unblinding .
Q. How do researchers control for confounders like preoperative anxiety in this compound efficacy analyses?
- Covariate adjustment : Anxiety, depression, and catastrophizing behaviors are measured preoperatively using validated scales (e.g., HADS) and included in ANCOVA models .
- Subgroup analysis : Patients with high negative affect show greater opioid-sparing effects with this compound, suggesting targeted efficacy .
Q. How are contradictions between preclinical and clinical data on this compound addressed?
- Case example : Preclinical models show morphine-comparable efficacy, but a phase 2 trial reported non-significant pain reduction in the overall cohort .
- Resolution : Post hoc analysis identified subgroups (e.g., high-anxiety patients) where this compound significantly reduced opioid use, guiding future trial stratification .
Methodological Considerations
Q. What statistical approaches analyze time-to-event outcomes (e.g., rescue opioid use) in this compound trials?
Q. How is therapeutic drug monitoring (TDM) implemented for this compound in clinical studies?
- Plasma sampling : Serial blood collections post-dose to calculate AUC, Cmax, and t1/2.
- Exposure-response analysis : Linear regression links plasma concentrations to SPID-8 and opioid consumption .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
